molecular formula C30H52O23S B15061624 methyl 3-[2-[(2R,3R,4R,5S,6R)-5-[(2S,3S,4S,5R,6S)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethylsulfanyl]propanoate

methyl 3-[2-[(2R,3R,4R,5S,6R)-5-[(2S,3S,4S,5R,6S)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethylsulfanyl]propanoate

Cat. No.: B15061624
M. Wt: 812.8 g/mol
InChI Key: MKTPIJALRAGUNO-STLCUDFRSA-N
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Description

CARBOMETHOXYETHYLTHIOETHYL 4-O-(4-O-[6-O-{A-D-GLUCOPYRANOSYL}-A-D-GLUCOPYRANOSYL]-A-D-GLUCOPYRANOSYL)-B-D-GLUCOPYRANOSIDE is a complex glycoside compound. Glycosides are molecules in which a sugar is bound to another functional group via a glycosidic bond. This particular compound is notable for its multiple glucopyranosyl units, which are forms of glucose, making it a tetrasaccharide derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CARBOMETHOXYETHYLTHIOETHYL 4-O-(4-O-[6-O-{A-D-GLUCOPYRANOSYL}-A-D-GLUCOPYRANOSYL]-A-D-GLUCOPYRANOSYL)-B-D-GLUCOPYRANOSIDE typically involves multi-step organic synthesis. The process begins with the protection of hydroxyl groups on the glucose units to prevent unwanted reactions. This is followed by the formation of glycosidic bonds between the glucose units and the attachment of the carbomethoxyethylthioethyl group. The final steps involve deprotection of the hydroxyl groups to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve enzymatic synthesis, which offers higher specificity and yield compared to chemical synthesis. Enzymes such as glycosyltransferases can be used to catalyze the formation of glycosidic bonds under mild conditions, reducing the need for protective groups and harsh reagents .

Chemical Reactions Analysis

Types of Reactions

CARBOMETHOXYETHYLTHIOETHYL 4-O-(4-O-[6-O-{A-D-GLUCOPYRANOSYL}-A-D-GLUCOPYRANOSYL]-A-D-GLUCOPYRANOSYL)-B-D-GLUCOPYRANOSIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions include various oxidized or reduced forms of the original compound, as well as the individual glucose units released during hydrolysis .

Scientific Research Applications

CARBOMETHOXYETHYLTHIOETHYL 4-O-(4-O-[6-O-{A-D-GLUCOPYRANOSYL}-A-D-GLUCOPYRANOSYL]-A-D-GLUCOPYRANOSYL)-B-D-GLUCOPYRANOSIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of CARBOMETHOXYETHYLTHIOETHYL 4-O-(4-O-[6-O-{A-D-GLUCOPYRANOSYL}-A-D-GLUCOPYRANOSYL]-A-D-GLUCOPYRANOSYL)-B-D-GLUCOPYRANOSIDE involves its interaction with specific enzymes and receptors in biological systems. The compound can be hydrolyzed by glycosidases to release glucose units, which can then participate in various metabolic pathways. The carbomethoxyethylthioethyl group may also interact with cellular proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CARBOMETHOXYETHYLTHIOETHYL 4-O-(4-O-[6-O-{A-D-GLUCOPYRANOSYL}-A-D-GLUCOPYRANOSYL]-A-D-GLUCOPYRANOSYL)-B-D-GLUCOPYRANOSIDE is unique due to its multiple glucose units and the presence of the carbomethoxyethylthioethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for studying complex carbohydrate structures and their interactions in biological systems .

Properties

Molecular Formula

C30H52O23S

Molecular Weight

812.8 g/mol

IUPAC Name

methyl 3-[2-[(2R,3R,4R,5S,6R)-5-[(2S,3S,4S,5R,6S)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethylsulfanyl]propanoate

InChI

InChI=1S/C30H52O23S/c1-45-14(34)2-4-54-5-3-46-27-23(43)19(39)25(11(7-32)49-27)53-30-24(44)20(40)26(12(8-33)50-30)52-29-22(42)18(38)16(36)13(51-29)9-47-28-21(41)17(37)15(35)10(6-31)48-28/h10-13,15-33,35-44H,2-9H2,1H3/t10-,11-,12+,13-,15-,16-,17+,18+,19-,20+,21-,22-,23-,24+,25-,26+,27-,28+,29-,30+/m1/s1

InChI Key

MKTPIJALRAGUNO-STLCUDFRSA-N

Isomeric SMILES

COC(=O)CCSCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@H]([C@@H]([C@H]([C@@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O)O)O)O

Canonical SMILES

COC(=O)CCSCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)O)O)O)O)O

Origin of Product

United States

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